molecular formula C23H22N4O2 B11566459 N-benzyl-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-benzyl-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11566459
M. Wt: 386.4 g/mol
InChI Key: ZDTHQRPGGCOEIB-UHFFFAOYSA-N
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Description

N-benzyl-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a benzyl group, an ethoxyphenyl group, and a methyl group attached to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of N-benzyl-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: The initial step involves the construction of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the reaction of an appropriate aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazolo[1,5-a]pyrimidine intermediate.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is incorporated via a Friedel-Crafts acylation reaction, using an ethoxybenzoyl chloride and a Lewis acid catalyst.

    Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide and a strong base.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or ammonia.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated processes.

Chemical Reactions Analysis

N-benzyl-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, Lewis acids), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical products, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-benzyl-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but differ in their substituents. They may exhibit similar biological activities but with varying potency and selectivity.

    Benzyl-substituted Pyrazoles: These compounds have a benzyl group attached to a pyrazole ring, similar to the target compound. They may have different biological activities depending on the nature of other substituents.

    Ethoxyphenyl-substituted Pyrimidines: These compounds contain an ethoxyphenyl group attached to a pyrimidine ring. They may exhibit similar chemical reactivity but different biological properties.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

N-benzyl-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H22N4O2/c1-3-29-19-11-9-18(10-12-19)20-13-16(2)27-22(25-20)14-21(26-27)23(28)24-15-17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3,(H,24,28)

InChI Key

ZDTHQRPGGCOEIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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